molecular formula C21H27N5O B5671465 5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine

5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5671465
M. Wt: 365.5 g/mol
InChI Key: OYEUVMUJYZEGDF-UHFFFAOYSA-N
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Description

"5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine" is a complex organic compound with potential significance in various chemical and pharmaceutical applications. While the direct literature on this specific compound is scarce, research into related pyrido[2,3-d]pyrimidin-4-amines and their derivatives provides insights into the compound's chemical behavior, synthesis, and potential applications.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-amines often involves multi-step chemical reactions, including cyclization, nucleophilic substitution, and condensation processes. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized via regioselective amination of condensed pyrimidines, utilizing alkylamides in liquid ammonia with an oxidizing agent (Gulevskaya et al., 1994)【source】. Another example includes the practical synthesis of related compounds through telescoped steps from commercially available dichloropyrimidines (Zhang et al., 2009)【source】.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-4-amine derivatives is characterized by specific interactions and conformations. For example, studies on related compounds have highlighted the presence of hydrogen-bonded ribbons and nonplanar configurations in the crystalline state, illustrating the complexity of their molecular interactions (Trilleras et al., 2008)【source】.

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are pivotal in synthesizing a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the compound's chemical structure and tuning its physical and chemical properties for specific applications (Chen & Shi, 2008)【source】.

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidin-4-amine derivatives, such as solubility, melting point, and crystallinity, depend on their molecular structure and substitution patterns. For instance, the crystalline structure analysis can reveal the compound's solid-state properties, including its conformation and intermolecular interactions, which are essential for understanding its behavior in various solvents and conditions (Dolzhenko et al., 2011)【source】.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of pyrido[2,3-d]pyrimidin-4-amines, are influenced by their unique molecular framework. These properties are critical for their application in chemical synthesis and potential pharmaceutical applications, where specific reactivity patterns are required (Moreno-Fuquen et al., 2021)【source】.

References:

properties

IUPAC Name

5,7-dimethyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-14-10-15(2)25-21-19(14)20(23-13-24-21)22-11-17-6-8-26(9-7-17)12-18-5-4-16(3)27-18/h4-5,10,13,17H,6-9,11-12H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEUVMUJYZEGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CNC3=NC=NC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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